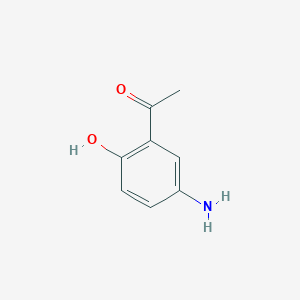

1-(5-Amino-2-hydroxyphényl)éthanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone and related compounds involves several chemical strategies. A notable approach is the use of photoremovable protecting groups for carboxylic acids, where 1-[2-(2-hydroxyalkyl)phenyl]ethanone derivatives have been utilized as protecting groups, showing significant yields upon photolysis (Atemnkeng et al., 2003). Another method involves the Gewald synthesis technique, leading to the formation of novel Schiff bases from 1-(3-fluoro-4-methoxyphenyl)ethanone derivatives (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure and polymorphism of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives have been studied through crystallographic, thermal, Raman, and computational analyses. These studies reveal differences in spatial arrangement and packing schemes that significantly affect the compound's physical properties (Suarez et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives includes participation in Ullman's reaction, leading to unexpected by-products such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone (Manzano et al., 2015). Furthermore, these compounds can undergo reactions with aniline, o-phenylenediamine, and o-aminophenol, showcasing their versatility in forming various heterocyclic compounds (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties, including crystal structure and thermal behavior, of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives have been extensively investigated. For example, the crystallographic study of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone revealed insights into the compound's supramolecular architecture and hydrogen bonding interactions (Manzano et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 1-(5-Amino-2-hydroxyphenyl)ethanone derivatives are influenced by their molecular structure. Studies on related compounds demonstrate their potential as photoremovable protecting groups and their reactivity in various organic synthesis reactions, highlighting the compound's utility in synthetic chemistry (Atemnkeng et al., 2003).

Applications De Recherche Scientifique

Inhibiteur de la détection de quorum

1-(5-Amino-2-hydroxyphényl)éthanone a montré une activité inhibitrice de la détection de quorum contre Pseudomonas aeruginosa . La détection de quorum (QS) est un système de stimulation et de réponse corrélé à la densité de la population. De nombreuses espèces de bactéries utilisent la détection de quorum pour coordonner l'expression des gènes en fonction de la densité de leur population locale . Ce composé peut supprimer la sécrétion des lactones d'acyl-homosérine et des facteurs de virulence dans Pseudomonas aeruginosa PAO1 .

Inhibiteur de l'activité enzymatique antioxydante

Ce composé peut inhiber l'activité des enzymes antioxydantes, augmentant ainsi le stress oxydatif . Le stress oxydatif est un déséquilibre entre les radicaux libres et les antioxydants dans votre corps. Les radicaux libres sont des molécules contenant de l'oxygène avec un nombre impair d'électrons. La capacité des antioxydants à interagir avec les radicaux libres peut prévenir les dommages potentiels des cellules .

Réduction de la virulence

Le composé a été trouvé pour réduire la virulence de P. aeruginosa . La virulence est la capacité d'un agent pathogène ou d'un microbe à infecter ou à endommager un hôte. Dans le contexte des systèmes gène pour gène, souvent chez les plantes, la virulence fait référence à la capacité d'un agent pathogène à infecter un hôte résistant .

Perturbation métabolique

This compound peut créer une perturbation dans le système QS en supprimant les expressions des gènes liés au QS . Ce système QS perturbé peut avoir un impact sur le métabolisme des acides aminés et des nucléotides par un stress oxydatif accru .

Synthèse organique

C'est un dérivé du phénol et il est couramment utilisé en synthèse organique. La synthèse organique est une méthode de préparation de composés organiques. C'est une science basée sur un ensemble de principes qui permettent à un chimiste de convertir des matières premières simples et commercialement disponibles en une variété de structures complexes et diverses.

Réactif de chromatographie

<a data-citationid="93fd5864-31

Mécanisme D'action

Target of Action

The primary target of 1-(5-Amino-2-hydroxyphenyl)ethanone is the quorum sensing (QS) system in bacteria, specifically in Pseudomonas aeruginosa . The QS system is a mechanism that allows bacteria to coordinate their behavior based on their population density .

Mode of Action

1-(5-Amino-2-hydroxyphenyl)ethanone acts as a quorum sensing (QS) inhibitor . When exposed to this compound at sub-minimum inhibitory concentrations, the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa is notably suppressed . This compound also suppresses the expressions of QS-related genes, creating a disturbance in the QS system .

Biochemical Pathways

The disturbance in the QS system caused by 1-(5-Amino-2-hydroxyphenyl)ethanone results in the inhibited activity of antioxidant enzymes, leading to enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of the bacteria .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a cyp3a4 inhibitor

Result of Action

The action of 1-(5-Amino-2-hydroxyphenyl)ethanone leads to a reduction in the virulence of Pseudomonas aeruginosa . The compound’s impact on the bacteria’s metabolism and oxidative stress levels attenuates the bacteria’s virulence, as shown in a vegetable infection assay .

Action Environment

It is known that the compound is a yellow solid and should be stored in a refrigerator . These characteristics suggest that the compound’s action, efficacy, and stability may be affected by factors such as light exposure and temperature .

Safety and Hazards

Orientations Futures

Propriétés

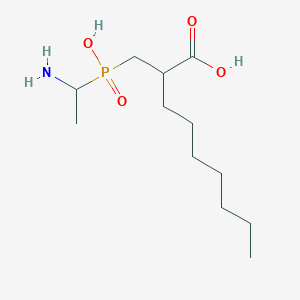

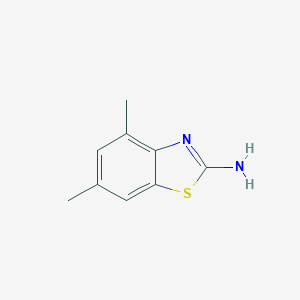

IUPAC Name |

1-(5-amino-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLHPBDGZHWKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379462 | |

| Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50-80-6 | |

| Record name | 2-Acetyl-4-aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

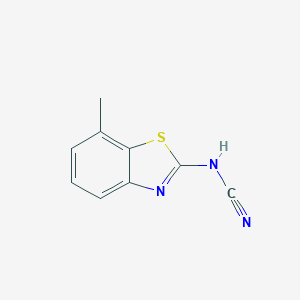

![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)

![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)

![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)